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Compound of Interest

Compound Name:
[1-(2-Amino-ethyl)-piperidin-4-yl]-

dimethyl-amine

CAS No.: 313345-08-3

Cat. No.: B2862136

Get Quote

Core Directive & Executive Summary
The Piperidine Diamine Pharmacophore: Beyond Simple Basicity Piperidine diamines (3-amino

and 4-aminopiperidines) represent a "privileged scaffold" class in modern drug discovery.

Unlike aliphatic diamines, the piperidine core offers a defined conformational bias (chair

geometry) that vectors substituents into specific regions of the target protein's binding pocket.

For the medicinal chemist, these building blocks solve three critical design challenges:

Solubility Enhancement: The secondary/tertiary amine of the piperidine ring (typically pKa

~9–11) serves as a reliable solubilizing handle.

Vector Control: The rigid ring structure locks the exocyclic amine into a specific trajectory

(equatorial vs. axial), reducing the entropic penalty of binding compared to flexible linear

linkers.

Orthogonality: The ability to chemically differentiate the two nitrogen atoms allows for the

rapid generation of bifunctional libraries, essential for Fragment-Based Drug Discovery
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(FBDD) and PROTAC linker design.

Structural Classes & Physicochemical Profiling[1][2]
The choice between a 3-amino and a 4-aminopiperidine scaffold is rarely arbitrary; it is dictated

by the required exit vector and the electronic environment of the binding pocket.

Positional Isomerism and Vector Analysis
Scaffold Geometry/Vector

Key Drug
Examples

Primary Utility

3-Aminopiperidine

Chiral. Substituents at

C3 project at ~60° or

~180° relative to the

ring nitrogen

(depending on

cis/trans

configuration).

Alogliptin, Linagliptin,

Tofacitinib

GPCRs, DPP-4

inhibitors, Kinase

hinge binders.

4-Aminopiperidine

Achiral (Meso).

Substituents project

linearly (180°) in the

equatorial

conformation.

Trelagliptin,

Bamlanivivab

Linkers (PROTACs),

Ion channel blockers

(N-type Ca2+).

pKa Modulation via Fluorination
A common optimization strategy involves lowering the basicity of the piperidine nitrogen to

improve permeability (LogD) or reduce hERG liability. Fluorine substitution on the ring exerts a

strong inductive effect.

Unsubstituted Piperidine: pKa ~11.0

3-Fluoro-4-aminopiperidine: pKa ~9.5

3,3-Difluoro-4-aminopiperidine: pKa ~7.5 – 8.0

Effect: Fluorination at the
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-position to the amine (C3) significantly lowers pKa, reducing lysosomal trapping while
maintaining solubility.

Synthetic Strategies & Orthogonal Protection
The utility of these building blocks relies on Orthogonal Protection Strategies. The chemist

must be able to deprotect one amine without affecting the other.

Common Protection Pairs
Boc / Cbz: The industry standard. Boc is acid-labile (TFA/HCl); Cbz is removed via

hydrogenolysis (

/Pd-C).

Boc / Fmoc: Used in solid-phase synthesis. Fmoc is base-labile (Piperidine/DMF).

Boc / Benzyl (Bn): Benzyl groups on the ring nitrogen allow for late-stage deprotection but

can be sluggish to remove if the molecule contains sulfur or other catalyst poisons.

Visualization: Orthogonal Logic Flow

Figure 1: Orthogonal Protection Logic for Regioselective Synthesis
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Detailed Experimental Protocol
Protocol: Regioselective Functionalization of 4-Amino-1-Boc-piperidine Context: This protocol

describes the standard medicinal chemistry workflow for converting a commercial building
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block into a functionalized intermediate via reductive amination, followed by ring deprotection.

Reagents:

Starting Material: 4-Amino-1-Boc-piperidine (1.0 eq)

Aldehyde: Aryl/Alkyl aldehyde (1.1 eq)

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

Solvent: Dichloroethane (DCE) or DCM

Acid: Trifluoroacetic acid (TFA)[1]

Step-by-Step Methodology:

Reductive Amination (Exocyclic Amine):

Dissolve 4-Amino-1-Boc-piperidine (1.0 mmol) in anhydrous DCE (5 mL).

Add the desired aldehyde (1.1 mmol).

Critical Step: If the aldehyde is aromatic/hindered, add catalytic Acetic Acid (1-2 drops) to

facilitate imine formation. Stir for 30 mins at Room Temperature (RT).

Add STAB (1.5 mmol) in one portion.

Stir at RT for 4–16 hours under nitrogen atmosphere. Monitor by LC-MS for

disappearance of imine intermediate.

Quench: Add saturated aqueous

. Extract with DCM (3x). Dry organics over

and concentrate.

Purification (Intermediate):
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Flash chromatography (typically MeOH/DCM gradient) is required to remove excess

aldehyde and borate salts.

Boc-Deprotection (Ring Nitrogen):

Dissolve the intermediate in DCM (2 mL/mmol).

Add TFA (1 mL/mmol) dropwise at 0°C.

Warm to RT and stir for 1–2 hours.

Workup: Concentrate in vacuo. Azeotrope with toluene (2x) to remove residual TFA.

Note: The product is now a TFA salt. For free-basing, pass through an SCX-2 cartridge

(elute with 2M

in MeOH).

Validation:

NMR should show loss of the Boc singlet (~1.45 ppm, 9H).

LC-MS should show the mass of

.

Advanced Application: PROTAC Linkers
Piperidine diamines are increasingly replacing flexible PEG chains in Proteolysis Targeting

Chimeras (PROTACs).

The "Entropic Fuse": PEG chains are floppy; they pay a high entropic cost upon binding. A

piperidine ring "pre-organizes" the linker, reducing this cost.

Solubility: The basic nitrogen in the piperidine ring can be protonated at physiological pH,

counteracting the lipophilicity of the Warhead and E3 Ligase ligand.

Visualization: PROTAC Design Logic
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Figure 2: Piperidine Diamines as Rigid Linkers in PROTACs
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Emerging Technologies: C-H Functionalization
Recent advances allow for the direct introduction of amine functionalities onto the piperidine

ring without relying on pre-functionalized starting materials.

Pd-Catalyzed Azidation: Enantioselective azidation of unactivated alkenes can generate

chiral 3-aminopiperidines directly. This allows access to non-canonical substitution patterns

that are not commercially available.

Chiral Pool Synthesis: Synthesis starting from amino acids (Ornithine or Lysine) ensures

high enantiomeric excess (ee > 99%) for 3-aminopiperidine derivatives, crucial for avoiding

off-target toxicity associated with the wrong isomer.

Visualization: Synthesis Workflow Comparison
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Figure 3: Comparative Synthetic Access to 3-Aminopiperidines
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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